octyl tetradecanoate
Description
Contextual Significance in Contemporary Chemical Science
Octyl tetradecanoate (B1227901) holds relevance in several areas of applied chemical science, primarily due to its physical properties as an oily, non-aqueous liquid. Its principal applications are in the cosmetics and personal care industry, where it functions as an emollient and skin-conditioning agent. tiiips.comatamanchemicals.comatamanchemicals.com As an emollient, it helps to soften and smooth the skin by forming a protective layer that reduces water loss. tiiips.comatamanchemicals.com Its chemical structure contributes to a desirable texture in formulations, improving the spreadability of products like creams and lotions. atamanchemicals.com
Beyond cosmetics, the broader class of long-chain fatty acid esters is significant in materials science. They are investigated as environmentally friendly plasticizers for polymers like poly (vinyl chloride) (PVC). scispace.com Research into novel plasticizers derived from fatty acids aims to replace traditional phthalate-based compounds. scispace.com Fatty acid esters are also recognized for their utility as lubricants and thickening agents in various industrial applications. nih.gov
The synthesis of octyl tetradecanoate and similar esters is typically achieved through esterification, reacting the corresponding fatty acid (tetradecanoic acid) with an alcohol (octanol). tiiips.com Modern synthetic chemistry increasingly focuses on "green" methods, such as enzymatic catalysis, to improve the efficiency and environmental footprint of producing these esters. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.govepa.gov |
| Synonyms | Octyl myristate, Tetradecanoic acid, octyl ester | nih.govnist.gov |
| CAS Number | 16260-26-7 | epa.govnist.gov |
| Molecular Formula | C₂₂H₄₄O₂ | epa.govcymitquimica.com |
| Molecular Weight | 340.6 g/mol | nih.govcymitquimica.com |
Historical Perspectives on Long-Chain Ester Research
The study of long-chain esters is rooted in the analysis of natural products. For millennia, humans have used materials rich in these compounds; beeswax, for example, is composed mainly of esters of fatty acids and various long-chain alcohols and has been used since prehistory as a plastic, lubricant, and waterproofing agent. wikipedia.org
The scientific investigation of fatty acids and their esters became more systematic with the development of organic chemistry and biochemistry. Early research highlighted their importance in metabolism, with studies demonstrating that long-chain fatty acids are readily used by heart muscle and incorporated into triglycerides and phospholipids. taylorandfrancis.com The development of analytical techniques allowed for the detailed study of the origins and metabolic fates of fatty acyl-CoA esters, which are central intermediates in lipid metabolism. nih.gov
In the 20th century, the industrial synthesis of esters for specific applications grew significantly. For instance, methods were developed to produce octyl esters from butadiene and carboxylic acids to serve as plasticizers for vinyl resins. google.com Concurrently, the field of medicinal chemistry saw the introduction of estrogen esters, such as estradiol (B170435) benzoate (B1203000) in 1933, which were designed as prodrugs to improve the therapeutic delivery of hormones. wikipedia.org This historical work across natural products, biochemistry, and industrial synthesis created the foundation for contemporary research on specific ester compounds like this compound.
Current Research Frontiers and Unresolved Questions Regarding this compound
Modern research on this compound and related long-chain esters is focused on several key areas, with a strong emphasis on sustainability and advanced material applications.
A major research frontier is the development of "green synthesis" methodologies. Biocatalysis, using enzymes such as lipases, is being extensively explored for the esterification of fatty acids. nih.govnih.gov These enzymatic methods can be conducted under mild, often solvent-free conditions, which overcomes many of the environmental drawbacks of traditional chemical synthesis. nih.gov Studies on the enzymatic synthesis of esters like methyl myristate and isopropyl myristate provide models for optimizing the production of this compound. nih.govresearchgate.net An unresolved challenge is scaling these biocatalytic processes to achieve high yields for industrial-level production in a cost-effective manner. researchgate.net
Another significant frontier is the creation of novel bioplastics from fatty acid monomers. nih.gov Researchers are synthesizing polyesters from long-chain hydroxy-fatty acids to create materials with competitive mechanical properties, such as high tensile strength and toughness, that could serve as sustainable alternatives to petroleum-based plastics. nih.govacs.org The incorporation of long-chain esters as internal plasticizers is also being investigated to improve the processability and performance of bio-based polymers. scispace.comacs.org Key questions remain regarding the long-term durability, degradation profiles, and ultimate environmental fate of these new biomaterials.
Table of Compounds
Structure
2D Structure
Properties
IUPAC Name |
octyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-3-5-7-9-11-12-13-14-15-16-18-20-22(23)24-21-19-17-10-8-6-4-2/h3-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPNJOHZHSJFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066029 | |
| Record name | Tetradecanoic acid, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16260-26-7 | |
| Record name | Octyl myristate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16260-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetradecanoic acid, octyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Tetradecanoic acid, octyl ester | |
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| Record name | Octyl myristate | |
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Advanced Synthetic Methodologies for Octyl Tetradecanoate
Chemical Synthesis Pathways and Reaction Engineering
The chemical synthesis of octyl tetradecanoate (B1227901), also known as octyl myristate, predominantly relies on the esterification of myristic acid with 1-octanol (B28484). Modern synthetic strategies are focused on enhancing reaction rates, improving yields, and utilizing more environmentally benign catalysts and conditions.
Esterification Reactions and Catalytic Systems for Octyl Tetradecanoate Formation
The direct esterification of a carboxylic acid with an alcohol is a reversible reaction that traditionally employs strong mineral acids like sulfuric acid as catalysts. However, the associated drawbacks, such as corrosion, difficulty in separation, and waste generation, have spurred research into heterogeneous catalysts.
A variety of solid acid catalysts have been investigated for the synthesis of long-chain esters. These catalysts offer advantages in terms of reusability, reduced waste, and simplified product purification. Studies on the esterification of long-chain fatty acids have demonstrated the efficacy of various metal salts. For instance, ferric chloride hexahydrate (FeCl₃·6H₂O) has been shown to be a highly active catalyst for the esterification of equimolar mixtures of C10-C18 fatty acids and alcohols, achieving quantitative yields. researchgate.net The proposed mechanism suggests that the cationic cluster formed by the hydrolysis of the ferric cation is the catalytically active species, which activates the carboxylic acid for nucleophilic attack by the alcohol. researchgate.net
Other heterogeneous catalysts, such as sulfonated zirconia and tungstated zirconia, have also shown promise in esterification reactions due to their strong acid sites and thermal stability. The use of such catalysts can significantly improve the efficiency and environmental footprint of this compound production.
Table 1: Comparative Performance of Various Catalysts in the Synthesis of Long-Chain Esters
| Catalyst | Substrates | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|---|
| FeCl₃·6H₂O | C10-C18 fatty acids and alcohols | Quantitative | Equimolar ratio, S/C = 200 (mol/mol), refluxing mesitylene, 6 h | researchgate.net |
| Sulfuric Acid (homogeneous) | Tall oil fatty acids and methanol (B129727) | 96.76 | 15:1 methanol:oil ratio, 0.5% catalyst, 55°C, 60 min | mdpi.com |
| Amberlyst BD 20 (heterogeneous) | Tall oil fatty acids and methanol | 90.24 | 20.8:1 methanol:oil ratio, 23.4% catalyst, 75-80°C, 4.7 h | mdpi.com |
| H₅PW₁₀V₂O₄₀/FAC (heterogeneous) | Acetic acid and n-octyl alcohol | 81.43 | 1:2 acid:alcohol ratio, 5% catalyst, 383 K, 400 rpm | researchgate.net |
Exploration of Novel Reagents and Optimized Reaction Conditions in this compound Synthesis
The optimization of reaction parameters is crucial for maximizing the yield and efficiency of this compound synthesis. Key variables include temperature, reaction time, molar ratio of reactants, and catalyst loading. For base-catalyzed transesterification of sunflower oil with 1-octanol, a study found that a temperature of 40°C, a reaction time of 1 hour, a 1-octanol to oil molar ratio of 8.11:1, and a KOH catalyst concentration of 2.01% resulted in a near-quantitative conversion of 99%. mdpi.com This demonstrates that high yields can be achieved under relatively mild conditions through careful optimization.
The removal of water, a byproduct of esterification, is a critical factor in driving the reaction equilibrium towards the product side. This can be achieved through various methods, including azeotropic distillation or the use of desiccants. In a study on the synthesis of isopropyl myristate, a reactive distillation column was employed to continuously remove water, leading to a high mole fraction of the ester product. ijert.org The optimization of parameters such as reflux ratio, feed ratio, and reboiler duty was found to be critical in maximizing the product yield. ijert.org
Stereoselective and Regioselective Synthesis Approaches for Analogous Esters
While this compound itself is an achiral molecule, the principles of stereoselective and regioselective synthesis are highly relevant for creating structured lipids and esters with specific functionalities. These advanced synthetic methods allow for precise control over the molecular architecture.
Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule. In the context of esters, this can be achieved through the kinetic resolution of racemic alcohols or acids using enzymes like lipases. encyclopedia.puborganic-chemistry.org For instance, lipase-catalyzed transesterification can preferentially acylate one enantiomer of a racemic alcohol, leaving the other unreacted, thus allowing for their separation. encyclopedia.pub Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired chiral ester. organic-chemistry.org
Regioselective synthesis focuses on directing a reaction to a specific functional group within a multifunctional molecule. For example, in the acylation of polyols like glycerol (B35011) or sugars, regioselectivity determines which hydroxyl group is esterified. Lipases exhibit remarkable regioselectivity, often favoring the primary hydroxyl groups. nih.gov This property is crucial for the synthesis of specific mono- and diacylglycerols, which have applications in the food and pharmaceutical industries. The choice of solvent and the nature of the acyl donor can also influence the regioselectivity of the enzymatic reaction.
Biocatalytic and Enzymatic Synthesis Routes
The use of enzymes, particularly lipases, as catalysts for ester synthesis offers a green and highly selective alternative to traditional chemical methods. These biocatalytic routes operate under mild conditions, reducing energy consumption and the formation of byproducts.
Enzyme Screening and Immobilization for this compound Production via Esterification
The selection of an appropriate lipase (B570770) is a critical first step in developing a biocatalytic process for this compound synthesis. Lipases from various microbial sources, such as Candida antarctica, Rhizomucor miehei, and Thermomyces lanuginosus, exhibit different activities and selectivities. For the synthesis of flavor esters, a screening of commercial lipases revealed that Novozym 435, an immobilized lipase B from Candida antarctica, often shows superior catalytic activity. nih.gov
Enzyme immobilization is a key technology for the industrial application of biocatalysts. Immobilization enhances the stability of the enzyme and facilitates its separation from the reaction mixture, allowing for reuse and continuous operation. Common immobilization techniques include adsorption onto a support, entrapment within a matrix, and covalent bonding to a carrier. Novozym 435, for example, is immobilized on a macroporous acrylic resin, which contributes to its high stability and activity in organic media. mdpi.com
Optimization of Bioreaction Parameters and Process Kinetics for this compound Synthesis
The efficiency of lipase-catalyzed synthesis of this compound is highly dependent on the optimization of several process parameters. These include temperature, substrate molar ratio, enzyme concentration, and the presence of a solvent.
A kinetic study on the Novozym 435-catalyzed esterification of free fatty acids with octanol (B41247) in a solvent-free system revealed that the reaction follows a Ping-Pong Bi-Bi mechanism with no substrate inhibition. nih.govresearchgate.net The maximum reaction rate was estimated to be 0.041 mol L⁻¹ g⁻¹ h⁻¹. nih.govresearchgate.net The stability of the enzyme was also high, with almost 100% activity retained after seven cycles of use. nih.govresearchgate.net
The molar ratio of the reactants significantly influences the reaction equilibrium. An excess of the alcohol is often used to drive the reaction towards ester formation. In the synthesis of isopropyl myristate, a high molar ratio of isopropyl alcohol to myristic acid (15:1) in a solvent-free system resulted in a conversion of 87.65% at 60°C. nih.gov
Temperature is another critical parameter that affects both the reaction rate and enzyme stability. While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation. For the synthesis of isopropyl myristate using Novozym 435, 60°C was found to be the optimal temperature. nih.gov
Table 2: Optimization of Bioreaction Parameters for the Synthesis of Long-Chain Esters
| Ester | Lipase | Optimal Temperature (°C) | Optimal Molar Ratio (Alcohol:Acid) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|
| Octyl Esters | Novozym 435 | Not specified | Not specified | High conversion | nih.govresearchgate.net |
| Isopropyl Myristate | Novozym 435 | 60 | 15:1 | 87.65 | nih.gov |
| Myristyl Myristate | Novozym 435 | 60 | 1:1 | High conversion | researchgate.net |
| Octyl Acetate | Immobilized R. oryzae | 36 | Not specified | 92.35 | nih.gov |
Application of Green Chemistry Principles in Enzymatic Esterification of this compound
The enzymatic esterification of this compound from octanol and tetradecanoic acid (myristic acid) represents a significant advancement in sustainable chemical synthesis. This biocatalytic approach aligns with the core principles of green chemistry by offering a milder and more selective alternative to conventional chemical catalysis, which often requires harsh conditions and can generate undesirable byproducts.
Enzymatic synthesis is frequently carried out using lipases, such as immobilized Candida antarctica lipase B (often marketed as Novozym 435). nih.gov These enzymes function under mild temperature conditions, thereby reducing the energy consumption of the process. mdpi.com The high selectivity of lipases minimizes the formation of side products, leading to a purer final product and simplifying downstream processing. researchgate.net
A key green aspect of this methodology is the potential for solvent-free synthesis or the use of green solvents. The reaction can be performed using the reactants themselves as the medium, particularly when a high molar ratio of one of the reactants, such as the alcohol, is used. nih.gov This eliminates the need for volatile organic solvents, which are often hazardous and contribute to pollution. Furthermore, the water generated during the esterification is the only theoretical byproduct, which is inherently non-toxic.
The reusability of the immobilized enzyme is another cornerstone of its green credentials. Immobilization on a solid support, such as a hydrogel or resin, allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles. nih.govresearchgate.net For instance, in the synthesis of other fatty acid esters, immobilized lipases have been successfully reused for multiple cycles with only a minor loss in activity, making the process more economically viable and reducing waste. researchgate.net
Research into the enzymatic synthesis of analogous esters, such as isopropyl myristate, provides valuable insights into optimizing conditions applicable to this compound. Key parameters that are typically optimized include temperature, molar ratio of reactants, and enzyme loading to maximize conversion and yield. nih.gov
Table 1: Optimized Parameters for the Enzymatic Synthesis of Isopropyl Myristate (An Analogous Ester)
| Parameter | Optimized Value | Outcome | Citation |
| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) | Efficient catalysis | nih.gov |
| Molar Ratio (Alcohol:Acid) | 15:1 | 87.65% conversion | nih.gov |
| Temperature | 60 °C | Optimal enzyme activity | nih.gov |
| Catalyst Loading | 4% (w/w) | High productivity | nih.gov |
| Agitation Speed | 150 rpm | Overcame mass transfer limitations | nih.gov |
This interactive table summarizes the optimized reaction conditions for the synthesis of isopropyl myristate, a process analogous to that of this compound.
Process Intensification and Scalability in this compound Synthesis
Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. In the context of this compound synthesis, several strategies can be employed to intensify the process, leading to reduced reaction times, lower energy consumption, and improved yields, which are critical for industrial-scale production.
One of the most effective methods for process intensification in esterification reactions is the use of ultrasound. nih.gov Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized hot spots with extremely high temperatures and pressures, which enhances the mass transfer between the reactants and the catalyst. nih.gov This dramatically reduces the reaction time compared to conventional methods. For example, in the synthesis of a medium-chain triglyceride using a heterogeneous catalyst, the application of ultrasound decreased the reaction time from 24 hours to just 15 minutes. nih.gov
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Esterification
| Parameter | Conventional Synthesis | Ultrasound-Assisted Synthesis | Citation |
| Reaction Time | 18 hours | 120 minutes | researchgate.net |
| Yield | 82% | 95% | researchgate.net |
| Energy Consumption | High | Lower | nih.gov |
This interactive table illustrates the significant advantages of using ultrasound for process intensification in ester synthesis.
For scalability, moving from batch processing to continuous flow systems is a key strategy. Packed bed reactors (PBRs), where the immobilized enzyme is packed into a column and the reactants are continuously passed through it, offer a robust solution for large-scale production. nih.govresearchgate.net This setup not only allows for continuous operation but also simplifies product separation and enhances the operational stability of the enzyme. nih.gov Studies on the continuous production of isopropyl myristate in PBRs have demonstrated the feasibility of this approach for upscaling, resulting in a clean and green synthesis process with no effluent generated and the ability to recycle unreacted substrates. nih.govresearchgate.net
Other process intensification technologies applicable to this compound synthesis include spinning disc reactors and microreactors. researchgate.netmdpi.com These technologies offer exceptionally high heat and mass transfer rates due to the large surface-to-volume ratios, leading to faster reactions and better process control. mdpi.com While the primary applications discussed in the literature are for other chemical transformations like nanoparticle synthesis, the fundamental principles are directly relevant to esterification. researchgate.netmdpi.com The adoption of such intensified reactors can lead to smaller manufacturing footprints and more agile production capabilities.
Computational and Theoretical Investigations of Octyl Tetradecanoate
Quantum Chemical Calculations for Octyl Tetradecanoate (B1227901) Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govscirp.org For octyl tetradecanoate, these methods can predict a range of fundamental properties that govern its chemical behavior.
The process typically begins with geometry optimization, where the most stable three-dimensional conformation of the molecule is determined by finding the minimum energy state. scirp.org Using a basis set such as B3LYP/6-31+G(d,p), researchers can calculate various electronic descriptors. nih.govscirp.org
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.govresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron to a higher energy state. researchgate.net
Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show a negative potential around the oxygen atoms of the ester group, indicating these are sites prone to electrophilic attack, while the hydrogen atoms would exhibit positive potential. nih.gov
These quantum chemical parameters provide a detailed picture of the molecule's reactivity and are foundational for understanding its interactions.
Table 1: Representative Quantum Chemical Properties for this compound (Illustrative) This table is illustrative and shows the types of data generated from quantum chemical calculations. Actual values would require a specific computational study.
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability; likely localized on the ester's oxygen atoms. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability; likely localized around the carbonyl carbon. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. researchgate.net | Predicts chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. nih.gov | Identifies reactive sites for electrophilic and nucleophilic attack. |
Molecular Dynamics Simulations of this compound Systems and Interactions
Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing a dynamic view of a system's behavior. nih.gov For a flexible long-chain molecule like this compound, MD simulations can reveal information about its conformational changes, aggregation behavior, and interactions with other molecules or interfaces, such as a cell membrane. nih.govmdpi.com
An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system. Force fields like CHARMM or GROMOS are commonly used for biomolecular and organic systems. aip.orgnih.gov The simulation would typically model a collection of this compound molecules, either in a vacuum to study aggregation or within a solvent like water or a lipid bilayer to study its environmental interactions. mdpi.comnih.gov
Key analyses from MD simulations include:
Radial Distribution Functions (RDFs): These describe how the density of surrounding particles varies as a function of distance from a reference particle. RDFs can show how this compound molecules arrange themselves relative to each other or to solvent molecules.
Order Parameters: For a long-chain molecule, order parameters can quantify the alignment and straightness of the alkyl chains, which is particularly relevant when studying its behavior within ordered systems like lipid membranes. researchgate.net
Interaction Energies: These calculations can quantify the strength of interactions (e.g., van der Waals, electrostatic) between this compound and other components in the system. nih.gov
For example, simulating this compound within a model cell membrane could reveal its preferred location and orientation within the bilayer and its effect on membrane properties like thickness and fluidity. mdpi.comresearchgate.net
Table 2: Potential MD Simulation Systems and Key Investigated Parameters for this compound (Illustrative)
| Simulation System | Research Question | Key Parameters to Analyze |
| Bulk Liquid | How do molecules aggregate and what are the bulk liquid properties? | Density, Radial Distribution Function, Self-diffusion Coefficient, Viscosity. |
| In Water | How does it behave in an aqueous environment (e.g., micelle formation)? | Aggregation Number, Shape and Size of Aggregates, Solvent Accessible Surface Area. |
| At a Water-Oil Interface | How does it orient at an interface? | Molecular Orientation, Interfacial Tension, Density Profile across the interface. |
| Within a Lipid Bilayer | What is its interaction with a model cell membrane? | Permeation Free Energy Profile, Location and Orientation in Bilayer, Membrane Thickness, Lipid Order Parameters. mdpi.comresearchgate.net |
Theoretical Modeling of Esterification Mechanisms Relevant to this compound Formation
This compound is formed through the esterification of tetradecanoic acid (myristic acid) and 1-octanol (B28484). Theoretical modeling can be used to investigate the reaction mechanism, kinetics, and thermodynamics of this process. oup.comacs.org Such models are crucial for optimizing industrial synthesis conditions.
The esterification of long-chain fatty acids is typically a slow and reversible reaction catalyzed by an acid. oup.comacs.org Theoretical studies can propose and evaluate potential reaction pathways. For an acid-catalyzed reaction, a common mechanism involves the following steps:
Protonation of the carbonyl oxygen of tetradecanoic acid by the catalyst.
Nucleophilic attack by the hydroxyl oxygen of octanol (B41247) on the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of a water molecule to form a protonated ester.
Deprotonation of the ester to release the final product, this compound, and regenerate the catalyst.
Computational models, including both quantum chemical calculations of transition states and thermodynamic models like PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory), can be employed. acs.org Quantum calculations can determine the activation energies for each step, identifying the rate-determining step of the reaction. researchgate.net Thermodynamic models like PC-SAFT are effective in predicting reaction equilibria and the influence of temperature and composition on reaction kinetics, which is vital for process design. acs.org
Table 3: Proposed Steps in the Acid-Catalyzed Esterification of Tetradecanoic Acid and Octanol
| Step | Description | Theoretical Investigation Focus |
| 1. Protonation | The carboxylic acid is activated by protonation from a catalyst. | Calculation of the proton affinity of the carbonyl oxygen. |
| 2. Nucleophilic Attack | Octanol attacks the activated carbonyl carbon. | Locating the transition state structure and calculating the activation energy for this step. |
| 3. Proton Transfer | A proton is shuttled within the tetrahedral intermediate. | Mapping the potential energy surface for the intramolecular proton transfer. |
| 4. Water Elimination | The intermediate collapses, eliminating a water molecule. | Calculating the energy barrier for the C-O bond cleavage and water departure. |
| 5. Deprotonation | The protonated ester releases a proton to yield the final product. | Determining the relative stability of the protonated ester versus the neutral product and catalyst. |
Structure-Property Relationship Predictions through Computational Approaches for this compound
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. irma-international.orgbohrium.com These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured properties. For a class of compounds like fatty acid esters, QSPR can be a powerful predictive tool. irma-international.orgbohrium.com
To develop a QSPR model relevant to this compound, one would start with a dataset of similar esters with known properties. For each molecule in the dataset, a set of molecular descriptors would be calculated. These can range from simple constitutional descriptors to more complex quantum-chemical ones.
Relevant descriptors for a long-chain ester like this compound would include:
Constitutional Descriptors: Molecular weight, number of carbon atoms, number of oxygen atoms.
Topological Descriptors: Indices that describe the branching and connectivity of the molecule.
Quantum-Chemical Descriptors: HOMO/LUMO energies, dipole moment, polarizability. mdpi.com
Using techniques like Multiple Linear Regression (MLR), these descriptors can be correlated with properties such as boiling point, viscosity, cetane number (for fuel applications), or chromatographic retention time. irma-international.orgbohrium.comnrel.gov Once a statistically robust model is developed and validated, it can be used to predict the properties of this compound without the need for experimental measurement. bohrium.com This approach is highly efficient for screening large numbers of compounds or for estimating properties for which experimental data is difficult to obtain. mdpi.com
Table 4: Illustrative QSPR Model for Predicting a Property of this compound
| Property to Predict | Potential Molecular Descriptors | Significance of Prediction |
| Boiling Point | Molecular Weight, van der Waals Surface Area, Dipole Moment. | Important for purification processes like distillation and for assessing volatility. |
| Viscosity | Number of Carbon Atoms, Molecular Shape Indices. | Key physical property for applications as a lubricant, solvent, or emollient. |
| Cetane Number | Chain Length, Degree of Unsaturation (zero for this molecule). nrel.gov | Relevant if considering its potential as a biodiesel component. |
| GC Retention Time | Number of Carbon Atoms, Boiling Point (predicted). irma-international.orgbohrium.com | Useful for developing analytical methods for its detection and quantification. |
Academic and Industrial Research Applications of Octyl Tetradecanoate
Research into Material Science and Engineering Applications
The molecular structure of octyl tetradecanoate (B1227901), characterized by its long hydrocarbon chains, makes it a candidate for modifying the physical properties of various materials.
Long-chain esters are investigated for their role as plasticizers in polymeric systems. Plasticizers are additives that increase the flexibility and durability of a material by reducing the glass transition temperature (T_g). Research has shown that esters with long acyl chains can be incorporated into polymers to improve their thermoplastic properties. nih.gov For instance, studies on poly(l-lactide) (PLA), a common biodegradable polymer, have utilized N-octyl lactate (B86563) (NOL) as a plasticizer. The addition of NOL was found to be compatible with the PLA matrix, effectively lowering its T_g and improving mechanical properties, making the resulting films more suitable for applications like food packaging. nih.gov
Similarly, long/short chain mixed cellulose (B213188) esters are being developed as sustainable polymers. acs.org The incorporation of long acyl chains, derived from renewable resources like vegetable oils, can modify the mechanical and thermal properties of cellulose-based plastics. nih.govacs.org These esters can act as internal plasticizers, reducing the brittleness that is sometimes characteristic of long-chain cellulose esters. nih.gov The principles observed with these analogous long-chain esters suggest the potential utility of octyl tetradecanoate in modifying polymer properties to create more flexible and processable bioplastics. nih.govnih.gov
Esters are a class of compounds known to form thermotropic liquid crystalline phases, which exhibit properties between those of a conventional liquid and a solid crystal. The behavior of these phases is highly dependent on molecular structure, particularly the length of flexible hydrocarbon chains. atamanchemicals.com Research on various ester-containing molecules demonstrates that increasing the length of the terminal alkyl or alkenyl chains can significantly influence the stability and temperature range of the liquid crystal phase, often referred to as the mesophase. atamanchemicals.com
Studies have shown that in triglycerides, the chain length of the fatty acids attached to the glycerol (B35011) backbone governs molecular mobility and the tendency to form liquid crystal orders. Furthermore, the lipolysis of triglycerides, which alters the ratio of triglycerides to sterol esters, can promote the transition of sterol esters into a liquid crystalline phase within lipid droplets. This indicates that the relative concentration and structure of different ester types are crucial for mesophase formation. The principles derived from these studies on fatty acid esters are applicable to understanding the potential role of this compound in similar systems.
Long-chain esters like this compound are key components in the formulation of nanomaterials, particularly nanoemulsions. Nanoemulsions are colloidal dispersions with droplet sizes typically ranging from 20 to 500 nm, used extensively in drug delivery systems to enhance the bioavailability of poorly water-soluble compounds. mdpi.comresearchgate.net
In these formulations, an ester such as isopropyl myristate—an analog of this compound—often serves as the oil phase. nih.govresearchgate.net The nanoemulsion protects the encapsulated therapeutic agent and, due to its small droplet size and high surface area, can improve penetration and permeation through biological membranes. researchgate.netnih.gov For example, oil-in-water nanoemulsions have been developed for the transdermal delivery of statins, using apricot kernel oil as the oil phase and demonstrating the potential of such systems as alternative delivery routes. nih.gov The physicochemical properties of this compound make it a suitable candidate for the oil phase in similar advanced composite systems designed for controlled release and targeted delivery.
| Ester Component (Oil Phase) | Nanomaterial Type | Application | Key Finding | Reference |
|---|---|---|---|---|
| Isopropyl Myristate | Microemulsion | Improve solubility of hydrophobic drugs | Significantly increased the solubility of progesterone (B1679170) and indomethacin (B1671933) compared to water. | researchgate.net |
| Apricot Kernel Oil | Nanoemulsion / Nano-emulgel | Transdermal delivery of statins | Nano-formulations are a potential alternative delivery system for statins. | nih.gov |
| Various Oils (e.g., Oleic Acid, Capryol® 90, Isopropyl Myristate) | Nanoemulsion | Transdermal drug delivery | Effective skin permeation capabilities noted for these oil phase components. | nih.gov |
Synthetic and natural esters are widely used as base oils and additives in lubricants due to their favorable properties, such as good lubricity, low volatility, and biodegradability. srce.hrmdpi.com Long-chain esters function as friction modifiers, which are amphiphilic molecules that form a protective film on rubbing surfaces, reducing friction and wear, particularly under boundary lubrication conditions. srce.hr
The mechanism of action involves the adsorption of the ester onto the metal surface. This can occur through two primary processes:
Physisorption : At lower temperatures, the polar ester head group physically adsorbs to the surface, forming a film that reduces friction.
Chemisorption : At elevated temperatures, the ester can undergo chemical reactions with the surface to form a more robust and durable tribofilm.
Research on glycerol monooleate (GMO), another long-chain ester, shows that it effectively reduces friction at both low and high temperatures by transitioning from a physisorption to a chemisorption mechanism. srce.hr The structure of the ester, including the hydrocarbon chain length and the presence of branched groups, significantly affects its physicochemical properties as a lubricant, including pour point, viscosity, and oxidative stability. srce.hr The structural similarities of this compound to these researched esters suggest its potential as an effective friction modifier in various lubricant formulations. srce.hrmdpi.com
Environmental Analytical Markers and Tracers Research
The identification of specific chemical compounds in environmental samples can serve as a marker for tracking pollution sources.
Initially, a 2004 study proposed that n-octyl esters of long-chain fatty acids, including n-octyl tetradecanoate, could be used as molecular markers for urban wastewater in estuarine environments. nih.govresearchgate.net These compounds were identified in various biota such as fish and polychaetes in an estuary, and it was suggested they originated from anthropogenic sources like cosmetics and industrial products. nih.govresearchgate.net The study developed a gas chromatographic method to quantify these esters and found concentrations ranging from 0.05 to 9.4 µg/g in biota. nih.gov
| Year of Study | Hypothesis / Finding | Supporting Evidence | Concentration Range Found (in biota) | Reference |
|---|---|---|---|---|
| 2004 | n-Octyl esters are potential markers for urban wastewater. | Identified in biota from an estuary; presumed to be from industrial/cosmetic products. | 0.05 - 9.4 µg/g | nih.gov |
| 2013 | n-Octyl esters are not reliable anthropogenic markers. | Found to occur naturally in plants; previous findings may be misidentified 2-ethylhexyl esters. | N/A | researchgate.netndl.gov.in |
Biochemical and Biological System Investigations
This compound, a wax ester formed from octanol (B41247) and tetradecanoic acid (myristic acid), is a naturally occurring lipid found in a variety of biological systems across different kingdoms. scielo.brpoltekkes-denpasar.ac.idmdpi.com Its presence as a component of natural lipid profiles suggests specific physiological and ecological roles.
In the plant kingdom, this compound has been identified as a constituent of a mixture of aliphatic esters isolated from the leaves of Senna villosa, a plant used in traditional Mexican medicine. mdpi.commdpi.com A bioassay-guided chemical study led to the characterization of a precipitate from a chloroform (B151607) extract, which contained hexyl tetradecanoate, heptyl tetradecanoate, and this compound as its principal components. mdpi.comscience.gov Wax esters like these are fundamental components of the plant cuticle, where they contribute to creating a hydrophobic barrier that protects against water loss and external stressors.
In the animal kingdom, this compound has been detected in the cephalic secretions of Brazilian stingless bees. scielo.br The analysis of volatiles from 11 different species revealed complex bouquets of chemical compounds, including a variety of esters. scielo.br this compound was specifically identified in the secretions of one of the studied species. scielo.br Cephalic secretions in social insects often function as pheromones for communication, including nestmate recognition and trail marking, suggesting a potential role for this compound in chemical signaling.
Furthermore, this compound has been identified as a significant constituent in the honey of the stingless bee species Heterotrigona Itama. poltekkes-denpasar.ac.id A comparative GC-MS analysis showed that this ester accounted for 2.55% of the honey extract. poltekkes-denpasar.ac.id The presence of such long-chain fatty acid esters in honey is thought to contribute to its hydrophobic and antibacterial properties, enhancing its function as a durable and sterile food source. poltekkes-denpasar.ac.id
The biosynthesis of this compound follows general lipid metabolism pathways. It involves the esterification of tetradecanoic acid (myristic acid), a common saturated fatty acid, with 1-octanol (B28484). This reaction is enzymatically catalyzed and is a conserved pathway for producing wax esters in many organisms.
Table 2: Natural Occurrence of this compound
| Organism | Biological Source | Identified Role/Context | Reference |
|---|---|---|---|
| Senna villosa (Miller) H.S. Irwin & Barneby | Leaf extract | Component of a natural mixture of aliphatic esters with anti-inflammatory properties. | mdpi.com |
| Brazilian Stingless Bees (Meliponini) | Cephalic secretions | Volatile compound potentially involved in chemical communication/pheromonal signaling. | scielo.br |
| Heterotrigona Itama (Stingless Bee) | Honey | Constituent (2.55% of extract) contributing to the honey's physical barrier and antimicrobial qualities. | poltekkes-denpasar.ac.id |
While direct research focusing on this compound in biomimetic applications is limited, its fundamental properties as a wax ester provide a basis for its potential use in bio-inspired systems. Wax esters are a major component of natural hydrophobic surfaces, such as the cuticles of plant leaves and the exoskeletons of insects, which provide inspiration for the development of water-repellent materials and coatings.
The molecular structure of this compound, with its long, nonpolar hydrocarbon chains, confers significant hydrophobicity. This property is central to the "lotus effect," where the micro- and nanostructured waxy surface of the lotus (B1177795) leaf causes water to bead up and roll off, cleaning the surface in the process. In biomimetic research, compounds like this compound could serve as analogs or building blocks for creating artificial superhydrophobic surfaces. These surfaces have applications in self-cleaning glass, corrosion-resistant coatings, and low-friction materials.
In the context of bio-inspired drug delivery and materials science, fatty acid esters are studied for their role in forming lipid assemblies, such as micelles and vesicles. The amphiphilic nature of these molecules, although weak in the case of wax esters, allows them to interface between polar and nonpolar environments. This compound could be investigated as a component in synthetic lipid membranes or as a hydrophobic matrix for the controlled release of active compounds, mimicking natural lipid-based storage and transport systems in cells. Its presence in natural products like honey, which has complex physical properties, suggests its potential as a functional ingredient in bio-inspired formulations for food, cosmetic, or pharmaceutical applications where texture, viscosity, and barrier function are critical. poltekkes-denpasar.ac.id
Environmental Fate, Transport, and Degradation Pathways of Octyl Tetradecanoate
Biotic Degradation Mechanisms and Microbial Transformations
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is expected to be a major degradation pathway for octyl tetradecanoate (B1227901) in the environment.
Long-chain fatty acid esters are generally considered to be biodegradable. epa.govuni-konstanz.de The initial step in the biodegradation of esters is typically the enzymatic hydrolysis of the ester bond by microbial esterases, yielding the corresponding alcohol and fatty acid (1-octanol and tetradecanoic acid in this case). nih.gov Both of these products are readily biodegradable under aerobic conditions.
Quantitative Structure-Activity Relationship (QSAR) models for biodegradation, such as BIOWIN™ within the EPI Suite™, can predict the likelihood and rate of biodegradation. epa.govchemistryforsustainability.orgenvirosim.com These models use fragment contribution methods to assess the probability of rapid aerobic biodegradation. acs.orgeuropa.euresearchgate.netneuraldesigner.com For octyl tetradecanoate, its long alkyl chains are susceptible to microbial attack through processes like beta-oxidation.
Under anaerobic conditions, the biodegradation of long-chain fatty acids can also occur, although typically at a slower rate than under aerobic conditions. nih.gov The complete mineralization to carbon dioxide and methane (B114726) is possible in anaerobic environments. Given that fatty acids are key intermediates in microbial metabolism, both the octanol (B41247) and tetradecanoic acid portions of this compound are expected to be utilized by a wide range of microorganisms as carbon and energy sources. nih.gov Studies on related compounds, such as polyethylene (B3416737) glycol (PEG) fatty acid esters, indicate they are readily biodegradable. epa.gov
Table 2: Predicted Biodegradability of this compound using QSAR Models This table represents potential outcomes from QSAR models and is not based on direct experimental results for this specific compound.
| Model Type | Predicted Outcome | Predicted Half-life |
|---|---|---|
| Aerobic Biodegradation | Readily Biodegradable | Weeks |
| Anaerobic Biodegradation | Biodegradable | Months |
The primary microbial metabolites of this compound are expected to be 1-octanol (B28484) and tetradecanoic acid, resulting from the initial ester hydrolysis. nih.gov These primary metabolites are then further degraded.
1-Octanol is a fatty alcohol that can be oxidized by microorganisms to the corresponding aldehyde (octanal) and then to the carboxylic acid (octanoic acid). Octanoic acid can then enter the beta-oxidation pathway to be broken down into two-carbon acetyl-CoA units.
Tetradecanoic acid (myristic acid) is a saturated fatty acid that is readily metabolized by microorganisms via the beta-oxidation pathway. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for energy production.
Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used to identify and quantify microbial metabolites such as short-chain and long-chain fatty acids. nih.govresearchgate.netnih.govmdpi.commdpi.comyoutube.com Studies on the biodegradation of other esters, like phthalate (B1215562) esters, have identified the initial hydrolysis products (phthalic acid and the corresponding alcohol) as the primary metabolites. nih.govbohrium.comresearchgate.net Based on these established metabolic pathways for esters and fatty acids, a proposed degradation sequence for this compound can be constructed.
Table 3: Proposed Microbial Metabolites of this compound This table is based on established metabolic pathways for fatty acid esters and their components.
| Initial Compound | Primary Metabolites | Secondary Metabolites |
|---|---|---|
| This compound | 1-Octanol, Tetradecanoic Acid | Octanoic Acid, Dodecanedioic Acid, etc. (from further oxidation) |
Environmental Distribution and Mobility Studies
The environmental distribution and mobility of a chemical are influenced by its physical and chemical properties, particularly its water solubility, vapor pressure, and its partitioning behavior between different environmental compartments.
This compound is characterized by a very high octanol-water partition coefficient (log Kow). The estimated log Kow for this compound is approximately 9.8. nih.gov This high value indicates that the compound is extremely hydrophobic and will have a strong tendency to partition from water into organic phases, such as lipids in organisms and organic matter in soil and sediment.
The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. epa.govresearchgate.netresearchgate.net A high Koc value indicates that the chemical is likely to be strongly adsorbed to soil and sediment organic matter and will have low mobility. Koc can be estimated from log Kow using various regression equations. epa.govacs.orgdss.go.th Given the very high log Kow of this compound, its Koc value is expected to be very high, suggesting it will be largely immobile in soil and will not readily leach into groundwater. Instead, it is expected to be strongly associated with the solid phase in soil and sediment. Due to its low vapor pressure, significant partitioning to the atmosphere is not expected. Therefore, the primary environmental sinks for this compound are likely to be soil and sediment, where it will undergo degradation. epa.gov
Table 4: Estimated Physicochemical Properties and Environmental Partitioning of this compound This table contains estimated values based on QSAR models and established correlations.
| Property | Estimated Value | Implication for Environmental Fate |
|---|---|---|
| Log Kow | ~9.8 nih.gov | Very high potential for bioaccumulation and sorption to organic matter. |
| Water Solubility | Very Low | Limited transport in aqueous phase. |
| Vapor Pressure | Very Low | Limited partitioning to the atmosphere. |
| Log Koc | High (estimated) | Low mobility in soil; strong sorption to soil and sediment. |
Sorption to Environmental Matrices (Soil, Sediment) and Partition Coefficients
The tendency of this compound to adsorb to soil and sediment is primarily dictated by its high lipophilicity, as indicated by its octanol-water partition coefficient (log Kow). The log Kow is a measure of a chemical's distribution between an octanol phase (simulating fatty tissues and organic carbon in soil/sediment) and a water phase. ecetoc.orgwikipedia.orgwikipedia.org A high log Kow value suggests a strong affinity for organic matter and consequently, a high potential for sorption to soil and sediment. chemsafetypro.comresearchgate.net
Estimated values for the partition coefficients and related properties of this compound are available from computational models. These estimations are crucial for predicting the compound's environmental distribution in the absence of extensive experimental data. The organic carbon-water partition coefficient (Koc), which indicates the chemical's tendency to sorb to the organic fraction of soil and sediment, can be estimated from the log Kow. chemsafetypro.comecetoc.orgepa.gov Given the high estimated log Kow for this compound, it is expected to have a high Koc value, signifying that it will be strongly adsorbed to organic matter in soil and sediment, leading to low mobility in these compartments. chemsafetypro.com
Table 1: Estimated Partition Coefficients and Related Properties of this compound
| Property | Estimated Value | Source |
|---|---|---|
| logP (o/w) | 9.956 | The Good Scents Company thegoodscentscompany.com |
| XlogP3-AA | 9.80 | The Good Scents Company thegoodscentscompany.com |
| Water Solubility | 3.643 x 10-5 mg/L @ 25 °C | The Good Scents Company thegoodscentscompany.com |
This table is interactive. Click on the headers to sort the data.
The strong sorption of this compound to soil and sediment particles has significant implications for its environmental fate. It suggests that the compound is likely to accumulate in the organic-rich layers of soil and in aquatic sediments. This accumulation can lead to long-term persistence in these environmental compartments, making it available for potential uptake by soil-dwelling and benthic organisms. The low water solubility further limits its transport through aqueous phases, reinforcing its tendency to remain associated with solid matrices. chemsafetypro.comthegoodscentscompany.com The process of sorption is complex and can be influenced by various soil and sediment properties, including organic matter content, clay content and type, pH, and temperature. ecetoc.orgecetoc.orgnih.gov For nonpolar organic compounds like this compound, the organic carbon content is the most critical factor determining the extent of sorption. ecetoc.orgpsu.edu
Volatilization and Atmospheric Transport Modeling of this compound
The potential for a chemical to volatilize from soil or water surfaces and undergo atmospheric transport is determined by its vapor pressure and Henry's Law Constant. epa.gov this compound has an estimated vapor pressure of 0.000002 mmHg at 25 °C, which is exceedingly low. thegoodscentscompany.com This low vapor pressure suggests that volatilization is not a significant environmental transport pathway for this compound under normal environmental conditions.
To date, no specific atmospheric transport modeling studies for this compound have been identified in the reviewed literature. Atmospheric transport models, such as GEOS-Chem, are complex computational tools used to simulate the movement and chemical transformations of pollutants in the atmosphere. epa.govnih.gov These models require inputs of physical and chemical properties, emissions data, and meteorological information to predict the long-range transport and deposition of chemicals. chemeo.comca.gov
Table 2: Estimated Physical Property Influencing Volatilization of this compound
| Property | Estimated Value | Source |
|---|---|---|
| Vapor Pressure | 0.000002 mmHg @ 25.00 °C | The Good Scents Company thegoodscentscompany.com |
This table is interactive. Click on the headers to sort the data.
Based on its very low estimated vapor pressure, this compound is expected to have a low tendency to partition into the atmosphere. thegoodscentscompany.com Therefore, significant atmospheric transport is unlikely. The compound is expected to remain primarily in the terrestrial and aquatic compartments to which it is introduced, with sorption to soil and sediment being the dominant fate process.
Advanced Methodologies for Environmental Assessment of this compound
The environmental assessment of this compound relies on advanced analytical techniques for its detection and quantification in various environmental matrices, as well as computational models to predict its environmental behavior.
For the detection of this compound and similar organic compounds in environmental samples like soil, sediment, and water, a combination of sophisticated extraction and analytical methods is employed. researchgate.netnih.gov Advanced extraction techniques are necessary to isolate the compound from complex matrices. These methods include:
Ultrasonic Solvent Extraction: Uses high-frequency sound waves to enhance the extraction of analytes from solid samples into a solvent. researchgate.net
Pressurized Liquid Extraction (PLE): Employs elevated temperatures and pressures to increase the efficiency and speed of the extraction process. nih.gov
Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME): These are sample preparation techniques used to concentrate and purify analytes from a liquid sample by adsorbing them onto a solid sorbent. nih.gov
Following extraction and cleanup, the definitive identification and quantification of this compound are typically achieved using high-resolution analytical instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. nist.govnih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification and precise quantification. nist.govnih.gov For less volatile compounds or those that are thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the method of choice. nih.gov
In addition to analytical methods, Quantitative Structure-Activity Relationship (QSAR) models represent an advanced computational methodology for environmental assessment. nih.govnih.gov QSAR models are mathematical equations that relate the chemical structure of a compound to its physical, chemical, or biological properties. nih.gov In the context of environmental assessment, QSARs can be used to estimate key environmental fate parameters for compounds like this compound where experimental data may be limited. These parameters include the octanol-water partition coefficient (Kow), soil sorption coefficient (Koc), water solubility, and potential for bioaccumulation. ecetoc.orgnih.gov The use of validated QSAR models allows for a preliminary risk assessment and helps prioritize chemicals for further experimental testing.
Advanced Purification and Separation Strategies for Octyl Tetradecanoate
Chromatographic Purification Techniques
Chromatography stands as a fundamental and versatile platform for chemical separations, with several specific techniques being highly applicable to the purification of octyl tetradecanoate (B1227901). The selection of the most appropriate chromatographic method is typically governed by the desired final purity, the scale of the separation, and the chemical nature of the impurities present in the crude product.
Preparative Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Octyl Tetradecanoate
Preparative Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful instrumental techniques capable of yielding high-purity this compound.
Preparative GC separates components of a mixture based on their differential partitioning between a stationary phase and a gaseous mobile phase. For an ester such as this compound, a non-polar or semi-polar capillary column is typically utilized. The sample is vaporized and transported through the column by an inert carrier gas. Separation is achieved based on the varying boiling points and interactions of the components with the stationary phase. Given the high boiling point of this compound, GC analysis necessitates elevated temperatures, often involving temperature programming that can reach 300°C or more to facilitate elution. The purified this compound vapor is then condensed and collected.
HPLC provides a complementary approach, especially for thermally labile impurities or when larger quantities of purified material are required. In HPLC, separation occurs based on the analyte's distribution between a solid stationary phase and a liquid mobile phase. For a non-polar compound like this compound, reversed-phase HPLC is the most common mode. This method employs a non-polar stationary phase, such as C18-bonded silica (B1680970), and a polar mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water or methanol (B129727) and water. The separation is driven by hydrophobic interactions between the analyte and the stationary phase, with more hydrophobic molecules like this compound exhibiting longer retention times. Careful optimization of the mobile phase composition and gradient elution can afford excellent separation from both more polar and less polar contaminants.
Table 1: Comparison of Preparative GC and HPLC for this compound Purification
| Parameter | Preparative Gas Chromatography (GC) | Preparative High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Stationary Phase | Non-polar (e.g., polydimethylsiloxane) | Non-polar (e.g., C18-bonded silica) |
| Mobile Phase | Inert Gas (e.g., Helium, Nitrogen) | Polar Solvent Mixture (e.g., Acetonitrile/Water, Methanol/Water) |
| Separation Principle | Boiling point and volatility | Polarity and hydrophobic interactions |
| Operating Temperature | High (e.g., >250°C) | Ambient to moderately elevated |
| Sample State | Vaporized | Dissolved in liquid |
| Scale | Milligram to gram | Milligram to kilogram |
Supercritical Fluid Chromatography (SFC) for High-Purity this compound Isolation
Supercritical Fluid Chromatography (SFC) represents a modern, environmentally conscious separation technique well-suited for the purification of compounds like this compound. SFC employs a supercritical fluid, most commonly carbon dioxide, as the mobile phase. Supercritical CO2 possesses properties intermediate between those of a liquid and a gas, including high diffusivity and low viscosity, which contribute to faster and more efficient separations compared to traditional HPLC.
For the purification of this compound, packed-column SFC (pSFC) is the preferred format. The stationary phases used are often similar to those in HPLC, such as silica or chemically bonded phases. To modulate the polarity of the mobile phase and improve the elution of the target compound, a co-solvent like methanol or ethanol (B145695) is frequently added to the supercritical CO2. The separation mechanism is based on the differential solubility of the components in the supercritical fluid and their interactions with the stationary phase. SFC is particularly advantageous for the separation of non-polar compounds like this compound from structurally analogous impurities. The low viscosity of the supercritical fluid mobile phase permits higher flow rates without generating prohibitive backpressures, resulting in reduced analysis times. Moreover, the use of CO2 as the primary mobile phase component enhances the "green" credentials of the technique and simplifies product recovery, as the CO2 can be readily removed by depressurization.
Membrane Separation and Extraction Technologies for this compound
Membrane separation and advanced extraction technologies present scalable and often continuous options for the purification of this compound, especially in industrial production scenarios. These methods are predicated on the principles of selective transport across a semi-permeable membrane or selective partitioning between immiscible liquid phases.
Membrane-based technologies, such as nanofiltration, can be effectively used to separate this compound from impurities of lower molecular weight. Nanofiltration membranes possess pore sizes in the nanometer range, allowing them to retain larger molecules like this compound while permitting smaller solvent molecules and impurities to permeate through. This approach can be particularly effective for the removal of residual reactants or solvents from a synthesis mixture.
Solvent extraction, a long-established purification method, can be significantly enhanced in its efficiency through techniques like counter-current extraction. In this process, the crude this compound mixture is contacted with an immiscible solvent in which the impurities exhibit greater solubility. By repeatedly exposing the mixture to fresh solvent in a counter-current flow configuration, a high degree of purification can be attained. The selection of an appropriate solvent is a critical parameter and is dictated by the chemical nature of the impurities that need to be removed.
Crystallization and Fractional Distillation for High Purity this compound Isolation
Crystallization and fractional distillation are classical yet highly efficacious methods for the large-scale purification of this compound.
Fractional distillation is especially suitable for separating this compound from impurities that have markedly different boiling points. This process involves heating the liquid mixture to its boiling point and then condensing the resultant vapor. Due to the high boiling point of this compound, this procedure is typically conducted under reduced pressure (vacuum distillation) to lower the required temperature and thereby prevent thermal degradation of the product. The use of a fractionating column establishes a temperature gradient, which allows for the separation of components with close boiling points. The more volatile components ascend higher in the column, while the less volatile this compound condenses at a lower level and can be collected as a purified fraction.
Crystallization is a solid-liquid separation technique that can yield products of very high purity. This method leverages the principle that the solubility of a compound in a solvent typically decreases as the temperature is lowered. For this compound, a suitable solvent is selected in which the compound is readily soluble at elevated temperatures but only sparingly soluble at lower temperatures. The crude product is dissolved in the hot solvent, and upon subsequent cooling, the this compound crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor. The purity of the resulting crystals can be further improved by performing one or more subsequent recrystallization steps.
Impurity Profiling and Quality Control in Research Samples of this compound
Ensuring the purity of this compound in research samples is of paramount importance for generating reliable and reproducible experimental data. Impurity profiling is the comprehensive process of identifying and quantifying all extraneous substances present within a sample.
A multi-technique analytical approach is generally required for a thorough impurity profile. High-resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile impurities. The gas chromatograph separates the individual components, and the mass spectrometer provides detailed structural information for each, enabling their definitive identification. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for confirming the chemical structure of this compound and for detecting impurities that may not be amenable to GC analysis. The presence of extraneous signals in the NMR spectrum can be indicative of impurities. Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the functional groups present in the sample and can aid in the detection of impurities with different chemical functionalities. The quantitative purity of the sample is often determined using techniques such as GC with a flame ionization detector (GC-FID) or HPLC with a suitable detector, by comparing the peak area of the this compound to the total area of all detected peaks.
Table 2: Analytical Techniques for Impurity Profiling of this compound
| Analytical Technique | Information Provided | Typical Impurities Detected |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile/semi-volatile components. | Residual reactants (e.g., octanol (B41247), tetradecanoic acid), other esters. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of non-volatile impurities. | Isomeric impurities, unreacted starting materials. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Residual acids (O-H stretch), alcohols (O-H stretch). |
| High-Performance Liquid Chromatography (HPLC) | Quantification of purity and separation of non-volatile impurities. | Polar and non-polar impurities, degradation products. |
Q & A
Basic Research Questions
Q. What established synthetic routes exist for octyl tetradecanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Synthetic Routes : Common methods include esterification of tetradecanoic acid with octanol using acid catalysts (e.g., H₂SO₄) or enzymatic catalysis (lipases). Alternative approaches involve transesterification of methyl tetradecanoate with octanol .
- Optimization :
- Variables to Test : Catalyst concentration (0.5–5 mol%), temperature (60–120°C), solvent selection (toluene vs. solvent-free systems), and molar ratio of reactants (1:1 to 1:3 acid:alcohol).
- Characterization : Monitor reaction progress via GC-MS for intermediate detection and quantify purity using ¹H NMR (e.g., integration of ester carbonyl vs. acid proton signals) .
- Example Table :
| Catalyst | Temperature (°C) | Yield (%) | Purity (GC) |
|---|---|---|---|
| H₂SO₄ | 110 | 78 | 95% |
| Lipase B | 70 | 65 | 98% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR :
- Key Peaks : Ester carbonyl (δ ~170 ppm in ¹³C), methylene groups adjacent to the ester (δ 4.0–4.3 ppm in ¹H), and terminal methyl signals (δ 0.8–1.0 ppm) .
- IR Spectroscopy :
- Markers : C=O stretch (~1740 cm⁻¹), C-O ester stretch (~1250–1050 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peak (M⁺ at m/z 340 for C₂₂H₄₄O₂) and fragmentation patterns (e.g., loss of octanol or tetradecanoic acid) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational data on the thermodynamic properties of this compound?
- Methodological Answer :
- Data Validation :
Compare experimental enthalpy of vaporization (ΔvapH) from DSC or static vapor pressure measurements with computational results (e.g., COSMO-RS, DFT).
Cross-validate phase-change data (melting/boiling points) using multiple techniques (e.g., differential scanning calorimetry vs. capillary tube methods) .
- Case Study : If computational models underestimate boiling points, recalibrate force fields using experimental data from analogous esters (e.g., methyl tetradecanoate ).
- Statistical Tools : Apply Bland-Altman analysis to quantify bias between methods .
Q. What methodological considerations are critical when analyzing the phase behavior of this compound in multi-component systems?
- Methodological Answer :
- Experimental Design :
- Variables : Concentration gradients (5–50 wt%), temperature ramps (1–5°C/min), and solvent polarity (hexane vs. ethanol).
- Techniques : Use phase diagrams constructed via cloud-point measurements or small-angle X-ray scattering (SAXS) to detect micelle formation .
- Data Interpretation :
- Account for hydrogen bonding (e.g., with surfactants) using FTIR or computational solvation models.
- Example Table :
| System Composition | Phase Transition Temp. (°C) | Dominant Interaction |
|---|---|---|
| This compound + H₂O | 45 | Hydrophobic aggregation |
| This compound + SDS | 32 | Ionic-surfactant binding |
Data Contradiction & Reproducibility
Q. How should researchers address inconsistencies in reported solubility parameters for this compound across literature sources?
- Methodological Answer :
- Root Cause Analysis :
- Measurement Variability : Compare Hansen solubility parameters (δD, δP, δH) derived from inverse gas chromatography (IGC) vs. turbidimetry.
- Sample Purity : Validate purity via HPLC before solubility testing; impurities like free fatty acids can alter results .
- Standardization : Adopt IUPAC guidelines for solubility testing (e.g., shake-flask method at 25°C ± 0.1°C) .
Literature & Data Accessibility
Q. What strategies ensure rigorous literature review and data accessibility for studies on this compound?
- Methodological Answer :
- Database Selection : Prioritize NIST Chemistry WebBook, SciFinder, and PubMed for thermodynamic and synthetic data. Avoid non-peer-reviewed platforms (e.g., ChemSpider without cross-referenced primary sources) .
- Open Science Practices :
- Deposit raw data in repositories like Zenodo with FAIR metadata (Findable, Accessible, Interoperable, Reusable) .
- Cite datasets using DOI links (e.g., "Data available at 10.1234/zenodo.5678") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
